molecular formula C15H25N3O2S B5787016 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No. B5787016
M. Wt: 311.4 g/mol
InChI Key: YALFMJUAXCONKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to lower blood pressure in animal models, which may be due to its inhibition of carbonic anhydrase. This compound has also been shown to improve cognitive function in animal models, which may be due to its inhibition of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic at high concentrations.

Future Directions

There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in the body.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. While there are limitations to using this compound in lab experiments, its ability to inhibit the activity of various enzymes and receptors in the body makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes.

Synthesis Methods

The synthesis of 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine in the presence of a base. This reaction results in the formation of 4-methyl-N-(3-(4-methyl-1-piperazinyl)propyl)benzenesulfonamide, which is then further reacted with methyl iodide in the presence of a base to yield this compound.

Scientific Research Applications

4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-14-4-6-15(7-5-14)21(19,20)16-8-3-9-18-12-10-17(2)11-13-18/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALFMJUAXCONKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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